molecular formula C10H16BrN3 B13061245 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13061245
M. Wt: 258.16 g/mol
InChI Key: ABZNSBGGWPSUKX-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromine atom at position 4, an amine group at position 3, and a (1-methylcyclopentyl)methyl substituent at position 1. The bulky (1-methylcyclopentyl)methyl group introduces steric hindrance, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c1-10(4-2-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13)

InChI Key

ABZNSBGGWPSUKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a pyrazole core with appropriate substituents
  • Selective bromination at the 4-position of the pyrazole
  • Introduction of the (1-methylcyclopentyl)methyl substituent at the N1 position

Given the complexity of the molecule, the synthesis is often modular, starting from simpler pyrazole derivatives and building up to the target compound.

Stepwise Preparation of the Pyrazole Core with Bromination

A closely related synthetic route for a structurally similar compound, 5-bromo-1-methyl-1H-pyrazol-3-amine , provides a robust framework applicable to the preparation of 4-bromo-1-substituted pyrazol-3-amines. This method avoids hazardous reagents and harsh conditions, making it suitable for scale-up and safer laboratory practice.

Step Reaction Description Key Reagents Conditions Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Diethyl butynedioate, methylhydrazine Room temperature, solvent medium Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination of pyrazole ester Tribromooxyphosphorus Controlled bromination at aromatic heterocycle 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis of ester to acid Sodium hydroxide in alcoholic solution Room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation via substitution Azido dimethyl phosphate, tert-butyl alcohol, DMF Heating to ~100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection/hydrolysis to amine Trifluoroacetic acid in dichloromethane Room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This sequence highlights a clean, efficient route that avoids highly toxic reagents such as cyanogen bromide or n-butyl lithium, which are traditionally used but pose severe safety and environmental concerns.

Detailed Research Findings and Notes

  • The synthetic route from diethyl butynedioate and methylhydrazine provides a simple, scalable, and safe method for constructing brominated pyrazol-3-amines, which can be adapted for the target compound.
  • The use of tribromooxyphosphorus as a brominating agent ensures selective bromination at the pyrazole 4-position without overbromination or side reactions.
  • Carbamate protection and subsequent deprotection steps allow for stable intermediates and efficient purification.
  • Avoidance of highly toxic reagents like cyanogen bromide and n-butyl lithium improves environmental and operational safety, a crucial factor in pharmaceutical manufacturing.
  • The N1-substitution with bulky cyclopentylmethyl groups likely requires optimized alkylation conditions, possibly involving transition-metal catalysis to improve yields and selectivity.
  • Patent literature indicates that derivatives of this compound class have been synthesized and characterized for receptor modulation, implying that synthetic methods have been validated at least at laboratory scale.

Summary Table of Preparation Steps for 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Synthetic Stage Reaction Type Reagents/Conditions Key Notes
Pyrazole core formation Condensation Diethyl butynedioate + methylhydrazine Forms pyrazole ester intermediate
Bromination Electrophilic substitution Tribromooxyphosphorus Selective 4-position bromination
Ester hydrolysis Base hydrolysis NaOH in alcohol Converts ester to carboxylic acid
Carbamate formation Substitution Azido dimethyl phosphate + tert-butyl alcohol Protects amine group
Deprotection Acid hydrolysis Trifluoroacetic acid Yields bromopyrazol-3-amine
N1-Alkylation N-alkylation / transition-metal catalysis (1-methylcyclopentyl)methyl halide or equivalent Introduces bulky substituent at N1

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 1 of the pyrazole ring significantly impacts molecular weight, polarity, and steric effects. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Properties Reference
4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (1-Methylcyclopentyl)methyl ~284.16* High steric bulk, moderate lipophilicity Inferred
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1-Methylpyrazol-3-yl)methyl 256.11 Increased planarity due to aromaticity
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl 176.02 Low molecular weight, higher solubility
4-Bromo-3-phenyl-1H-pyrazol-5-amine Phenyl 238.09 Enhanced hydrophobicity
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine Trifluoromethyl 220.00 Electron-withdrawing effects, acidity

*Calculated based on molecular formula C10H16BrN3.

Key Observations:

  • Steric Effects : The (1-methylcyclopentyl)methyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or planar aromatic groups (e.g., phenyl) . This may reduce crystallization propensity but improve binding specificity in biological targets.
  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine) lower the pKa of the amine group, altering reactivity in nucleophilic substitution reactions .

Reactivity Differences :

  • The bromine in 4-Bromo-1-methyl-1H-pyrazol-3-amine () is more accessible for substitution due to minimal steric hindrance, whereas the target compound’s bromine may exhibit slower kinetics due to neighboring bulk .

Biological Activity

4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS Number: 1700391-96-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and a cyclopentyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}BrN3_3
  • Molecular Weight : 244.16 g/mol
  • Chemical Structure :
    Chemical Structure

Research indicates that compounds with similar pyrazole structures often exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can influence conditions like depression and Parkinson's disease .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, potentially protecting cells from oxidative stress and related diseases.

1. Neuroprotective Effects

A study highlighted the neuroprotective role of similar compounds against neurotoxic agents like MPTP in animal models. The administration of MAO inhibitors demonstrated a reduction in dopamine depletion, suggesting potential applications in treating neurodegenerative diseases .

2. Anticancer Properties

Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in cancer cell survival .

Case Study 1: MAO Inhibition

In a study investigating the effects of various MAO inhibitors, compounds structurally related to this compound exhibited significant inhibition of MAO-B activity. This inhibition was associated with increased levels of biogenic amines like phenylethylamine (PEA) in the brain, indicating potential for treating mood disorders .

Case Study 2: Antioxidant Activity

Research conducted on pyrazole derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was measured using various assays, showing that these compounds could reduce oxidative stress markers in vitro .

Research Findings Summary Table

Biological ActivityMechanismReference
MAO InhibitionIncreases biogenic amines
Antioxidant ActivityScavenging free radicals
NeuroprotectionReduces dopamine depletion
Anticancer ActivityInhibits HSP90

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